molecular formula C16H13N3O4 B5120358 3-(2-methoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

3-(2-methoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5120358
M. Wt: 311.29 g/mol
InChI Key: OZLYAIZKCVVAKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as MBNP-OXD and has been synthesized using different methods by researchers worldwide.

Scientific Research Applications

MBNP-OXD has been extensively studied for its potential applications in various fields. In the field of organic electronics, this compound has been used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). In the field of medicinal chemistry, MBNP-OXD has been studied for its potential as an anticancer agent and as a fluorescent probe for the detection of cancer cells. In addition, this compound has also been studied for its potential applications in the field of optoelectronics and as a fluorescence sensor for the detection of nitroaromatic compounds.

Mechanism of Action

The mechanism of action of MBNP-OXD is not fully understood. However, it has been reported that this compound exhibits fluorescence properties, which makes it a suitable candidate for use in fluorescence-based assays. In addition, it has been reported that MBNP-OXD exhibits anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MBNP-OXD have been studied in vitro. It has been reported that this compound exhibits low cytotoxicity towards normal cells, making it a promising candidate for use in anticancer therapy. In addition, it has been reported that MBNP-OXD exhibits high selectivity towards cancer cells, which makes it a potential candidate for use in targeted therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MBNP-OXD in lab experiments is its low cytotoxicity towards normal cells, which makes it a suitable candidate for use in anticancer therapy. In addition, this compound exhibits high selectivity towards cancer cells, making it a potential candidate for use in targeted therapy. However, one of the limitations of using MBNP-OXD in lab experiments is its limited solubility in water, which makes it difficult to use in aqueous environments.

Future Directions

There are several future directions for the study of MBNP-OXD. One of the future directions is the synthesis of derivatives of this compound with improved solubility and selectivity towards cancer cells. In addition, further studies are needed to understand the mechanism of action of MBNP-OXD and its potential applications in various fields, such as optoelectronics and fluorescence-based assays. Furthermore, the use of MBNP-OXD in combination with other anticancer agents for the treatment of cancer needs to be explored further.

Synthesis Methods

The synthesis of 3-(2-methoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole has been reported using different methods. One of the most commonly used methods involves the reaction of 2-methoxybenzylamine and 4-nitrobenzoyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then reacted with cyanogen bromide and sodium azide to obtain the final product.

properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-5-(4-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4/c1-22-14-5-3-2-4-12(14)10-15-17-16(23-18-15)11-6-8-13(9-7-11)19(20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLYAIZKCVVAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2=NOC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxybenzyl)-5-(4-nitrophenyl)-1,2,4-oxadiazole

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